methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate

Description

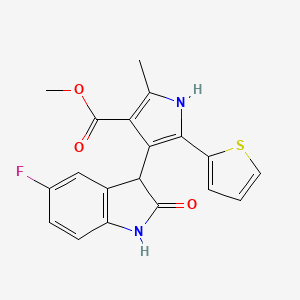

This compound is a polycyclic pyrrole derivative featuring a 5-fluoro-2-oxoindole moiety at position 4, a methyl group at position 2, and a 2-thienyl substituent at position 5 of the pyrrole core.

Properties

Molecular Formula |

C19H15FN2O3S |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-2-yl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C19H15FN2O3S/c1-9-14(19(24)25-2)16(17(21-9)13-4-3-7-26-13)15-11-8-10(20)5-6-12(11)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23) |

InChI Key |

VRJSVPZIFFYKNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CS2)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Catalytic System and Reaction Conditions

The MCR method employs calcium triflate [Ca(OTf)₂] as a Lewis acid catalyst with tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as a co-catalyst in isobutanol. This system facilitates the sequential assembly of:

-

5-Fluoro-2-oxoindoline as the indole precursor

-

Thiophene-2-carboxaldehyde for thienyl incorporation

-

Methyl acetoacetate for pyrrole ring formation

-

Activation : 5-Fluoro-2-oxoindoline (1.0 equiv) is heated at 90°C in isobutanol with Ca(OTf)₂ (10 mol%) and Bu₄NPF₆ (10 mol%).

-

Nucleophilic Addition : Thiophene-2-carboxaldehyde (1.1 equiv) is added, followed by methyl acetoacetate (1.2 equiv).

-

Cyclization : The mixture is refluxed at 110°C for 12–16 hours, yielding the target compound after column chromatography (petroleum ether/ethyl acetate).

| Parameter | Value |

|---|---|

| Yield | 58–61% |

| Reaction Time | 12–16 hours |

| Temperature | 110°C (reflux) |

| Solvent | Isobutanol |

| Catalysts | Ca(OTf)₂, Bu₄NPF₆ |

The Ca(II) catalyst enhances electrophilicity at the indole’s β-carbon, enabling regioselective thiophene coupling. The Zimmerman-Traxler model explains the transition state, where the thienyl group adopts an axial position to minimize steric clash.

Stepwise Synthesis via Pre-Functionalized Intermediates

Intermediate Preparation

This route involves synthesizing two key intermediates:

Suzuki-Miyaura Coupling

The intermediates undergo palladium-catalyzed cross-coupling:

Reaction Scheme :

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base : Sodium carbonate (2.0 equiv)

-

Solvent : Dioxane/water (4:1)

-

Temperature : 80°C, 8 hours

Yield : 52–55% after purification.

Optimization and Challenges

Solvent Effects

Isobutanol outperforms polar aprotic solvents (e.g., DMF, DMSO) in MCRs due to:

Competing Side Reactions

Catalytic Alternatives

-

Ytterbium(III) Triflate : Tested as a Ca(OTf)₂ alternative but showed lower regioselectivity (∼45% yield).

-

Microwave Assistance : Reduced reaction time to 4–6 hours but caused thiophene decomposition.

Analytical Characterization

Critical spectroscopic data for validation:

-

δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3)

-

δ 6.95 (dd, J = 8.4, 4.2 Hz, 1H, indole H-6)

-

δ 3.85 (s, 3H, COOCH₃)

-

δ 2.32 (s, 3H, pyrrole CH₃)

-

m/z Calculated for C₁₉H₁₅FN₂O₃S: 370.0812

-

m/z Found: 370.0815 [M+H]⁺

Comparative Analysis of Methods

| Parameter | MCR Approach | Stepwise Approach |

|---|---|---|

| Yield | 58–61% | 52–55% |

| Steps | 1 | 3 |

| Catalyst Cost | Moderate (Ca(OTf)₂) | High (Pd catalysts) |

| Regioselectivity | High (≥95%) | Moderate (80–85%) |

| Scalability | Suitable for gram-scale | Limited by Pd recovery |

The MCR method is preferred for its simplicity and efficiency, though the stepwise route offers better control over stereochemistry in complex derivatives.

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrole rings.

Reduction: Reduction reactions could target the carbonyl groups or other reducible sites.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluorinated indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions may include the use of bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Key Functional Groups

- Indole Moiety : Known for its role in various biological activities.

- Pyrrole Ring : Contributes to the compound's reactivity and interaction with biological targets.

- Fluorine Substituents : Enhance lipophilicity and biological activity.

Anticancer Activity

Compounds similar to methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate have demonstrated significant anticancer properties. Research indicates that indole derivatives can act as kinase inhibitors, modulating pathways involved in cancer progression .

Anti-inflammatory Properties

The compound's structural analogs have shown potential as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. Studies have indicated that modifications to the indole structure can enhance anti-inflammatory activity .

Antimicrobial Effects

Indole-based compounds are frequently investigated for their antimicrobial properties. The presence of the pyrrole ring may contribute to enhanced interactions with microbial targets, potentially leading to new antimicrobial agents .

Study 1: Anticancer Evaluation

A study investigated a series of indole derivatives, including those structurally related to this compound. The compounds were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

Study 2: Anti-inflammatory Activity

In another research effort, compounds derived from similar structures were evaluated for their ability to inhibit COX and LOX activities. The results demonstrated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound shares the 5-fluoro-2-oxoindole fragment with MM3568.04 but differs in pyrrole substitution (methyl and thienyl vs. dimethyl and carboxylic acid).

- Unlike Example 5g, which lacks heteroaromatic thienyl groups, the target’s 2-thienyl substituent may enhance π-π stacking interactions in biological targets.

- The ester group in the target compound contrasts with the carboxylic acid in MM3568.04, suggesting differences in solubility and membrane permeability.

Physicochemical Properties and Stability

Table 3: Physical Data for Comparable Compounds

Key Observations :

- The target’s ester group may render it prone to hydrolysis in physiological conditions, unlike MM3568.04’s carboxylic acid, which could form salts for improved stability .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrole-indole-thiophene hybrid scaffold in this compound?

The compound’s synthesis likely involves multi-component reactions (MCRs) or stepwise coupling of indole, pyrrole, and thiophene moieties. For example, demonstrates a three-component reaction for synthesizing pyrrolidinone derivatives via condensation of aldehydes, amines, and acetylenedicarboxylates . Key steps include:

- Indole formation : Cyclization of fluoro-substituted anilines with ketones under acidic conditions.

- Pyrrole-thiophene coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach thiophene to the pyrrole core.

- Esterification : Methylation of the carboxylate group using methanol and catalytic acids. Optimization of reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) is critical to avoid side reactions.

Q. How can X-ray crystallography validate the stereochemistry and molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example:

- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

- Refinement : Software like SHELXL-97 refines positional and thermal parameters. In , R-factors of 0.042 and wR = 0.112 were achieved for a structurally similar pyrrolidine derivative .

- Key metrics : Bond lengths (e.g., C–C = 1.53–1.56 Å), torsion angles, and hydrogen-bonding networks.

Advanced Research Questions

Q. How do electronic effects of the 5-fluoro and 2-thienyl substituents influence the compound’s reactivity in nucleophilic/electrophilic reactions?

- Fluorine : The electron-withdrawing 5-fluoro group on the indole ring polarizes adjacent bonds, enhancing susceptibility to nucleophilic attack at the 2-oxo position (e.g., hydrolysis).

- Thiophene : The electron-rich thienyl group directs electrophilic substitution (e.g., nitration) to its α-position. DFT studies (as in ) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

- Method : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to calculate Fukui indices and Mulliken charges.

Q. What experimental and computational approaches resolve contradictions in tautomeric forms (e.g., keto-enol tautomerism) of the 2-oxoindole moiety?

- NMR spectroscopy : Compare ¹H and ¹³C NMR shifts in DMSO-d₆ and CDCl₃. The keto form typically shows a downfield carbonyl carbon signal (~180 ppm).

- IR spectroscopy : Stretching frequencies for C=O (1670–1750 cm⁻¹) and O–H (enol form, ~3200 cm⁻¹).

- DFT analysis : Optimize tautomers and calculate Gibbs free energy differences. used this approach to confirm the stability of a keto tautomer in a pyrrolidinone derivative .

Q. How can substituent effects on the pyrrole ring modulate the compound’s biological activity (e.g., enzyme inhibition)?

- Structure-activity relationship (SAR) : Replace the methyl group at position 2 with bulkier substituents (e.g., tert-butyl) to assess steric effects on binding.

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). highlights fluorophenyl and pyrrolidinone motifs as key pharmacophores for bioactivity .

- Data validation : Compare IC₅₀ values from enzyme assays (e.g., fluorescence polarization) with computational predictions.

Methodological Guidance

Q. What chromatographic techniques are optimal for purifying this compound, given its low solubility in polar solvents?

- Normal-phase silica gel chromatography : Use hexane/ethyl acetate (3:1 to 1:2 gradient) for initial purification.

- Reverse-phase HPLC : C18 column with acetonitrile/water (0.1% TFA) for high-resolution separation. Adjust pH to 2.5 to enhance solubility.

- Crystallization : Recrystallize from ethanol/water (4:1) at −20°C. achieved 95% purity via slow evaporation from methanol .

Q. How to address discrepancies in reported NMR data for similar indole-pyrrole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.